Spermidine hydrochloride
Overview
Description
Spermidine is a polyamine compound found in ribosomes and living tissues, playing various metabolic roles within organisms . It is formed from putrescine and is found in almost all tissues in association with nucleic acids . Spermidine is found as a cation at all pH values and is thought to help stabilize some membranes and nucleic acid structures . It is a precursor of spermine .
Synthesis Analysis
Spermidine is synthesized using a solid-phase synthetic strategy . The synthesis involves the formation of spermidine from putrescine over polystyrene support, which is then cleaved from the matrix photolytically .Molecular Structure Analysis
The molecular weight of spermidine is approximately 145.25 g/mol . It is typically found in a solid state at room temperature . The chemical formula of spermidine is C7H19N3 .Chemical Reactions Analysis
Spermidine plays a crucial role in cellular homeostasis, cell growth, proliferation, and autophagy . It is intimately involved in normal growth processes . Spermidine regulates biological processes, such as Ca2+ influx by glutamatergic N-methyl-D-aspartate receptor (NMDA receptor), which has been associated with nitric oxide synthase (NOS) and cGMP/PKG pathway activation and a decrease of Na+, K±ATPase activity in cerebral cortex synaptosomes .Physical And Chemical Properties Analysis
Spermidine is a colorless liquid with an ichthyic, ammoniacal odor . It has a density of 925 mg/mL and a melting point of 22 to 25 °C . It is soluble in water .Scientific Research Applications
Anti-inflammatory and Antioxidant Properties : Spermidine exhibits significant anti-inflammatory and antioxidant effects. It inhibits the production of pro-inflammatory mediators and cytokines in macrophages and reduces oxidative stress in inflammation models using macrophages and zebrafish (Jeong et al., 2017).
Autophagy Induction and Longevity : It acts as an autophagy inducer, prolonging the lifespan of various model organisms and reducing age-related oxidative damage, suggesting its potential as a universal anti-aging drug (Madeo et al., 2010).
Alleviation of Salinity Damage in Plants : Spermidine can alleviate salinity-induced damage in plants, such as alfalfa, by modulating stress-related ion balance, antioxidant metabolism, and gene expression (Lou et al., 2018).
Neuroprotective Effects : It has neuroprotective effects, such as decreasing Na⁺,K⁺-ATPase activity through NMDA receptor and protein kinase G activation in the hippocampus of rats (Carvalho et al., 2012).
Role in Flower Bud Induction : In plant studies, spermidine is involved in the induction of floral buds in tobacco tissue culture, indicating its role in plant growth and development (Apelbaum et al., 1988).
Reduction of Lipid Accumulation in Atherosclerotic Plaques : It reduces lipid accumulation and necrotic core formation in atherosclerotic plaques, suggesting potential benefits in cardiovascular health (Michiels et al., 2016).
Enhancing Photosynthetic Performance in Salt-Stressed Rice : Spermidine enhances the photosynthetic performance in salt-stressed rice by stabilizing chloroplast and thylakoid membranes (Jiang et al., 2020).
Amelioration of Neurodegeneration in Glaucoma : It alleviates severity in models of experimental autoimmune encephalomyelitis and murine glaucoma, acting as an antioxidant and promoting retinal ganglion cell survival (Guo et al., 2011).
Safety And Hazards
properties
IUPAC Name |
N'-(3-aminopropyl)butane-1,4-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3.ClH/c8-4-1-2-6-10-7-3-5-9;/h10H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRROLJSGZKCWGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585271 | |
Record name | N~1~-(3-Aminopropyl)butane-1,4-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26732593 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Spermidine hydrochloride | |
CAS RN |
334-50-9, 133448-26-7 | |
Record name | Spermidine trihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=334-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spermidine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528399 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~-(3-Aminopropyl)butane-1,4-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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